molecular formula C15H10F3N3O3 B1417711 3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-10-0

3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No.: B1417711
CAS No.: 1219454-10-0
M. Wt: 337.25 g/mol
InChI Key: VFRAVMQTNYLFMJ-UHFFFAOYSA-N
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Description

3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a unique organic compound that features a fused oxadiazole ring with distinct substituents on both pyridine and oxadiazole moieties. This compound, characterized by its complex structure and significant biological activities, has garnered substantial attention in various scientific fields.

Biochemical Analysis

Biochemical Properties

3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By binding to the active site of these kinases, this compound can modulate their activity, leading to altered cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and proliferation. Additionally, this compound can alter metabolic pathways, leading to changes in energy production and utilization within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as kinases, by binding to their active sites. This binding can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, which can have lasting effects on cell function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become more pronounced at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can have distinct biological activities. This compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, certain transporters can facilitate the uptake of this compound into cells, while binding proteins can sequester it in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes

The synthesis of 3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one typically involves the cyclization of corresponding hydrazides. A common route begins with the preparation of a pyridyl hydrazide, followed by the reaction with an ester or acid chloride containing the desired trifluoromethylphenyl and methoxy substituents.

Reaction Conditions

The reaction typically occurs under reflux conditions in the presence of an appropriate dehydrating agent like phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, high-throughput techniques employing automated synthesizers are often utilized to streamline the production. Optimization of reaction conditions such as temperature, solvent choice, and concentration is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions including:

  • Oxidation: Conversion to corresponding oxadiazole-N-oxide derivatives.

  • Reduction: Formation of the corresponding dihydro derivatives under mild reducing conditions.

  • Substitution: Various nucleophilic substitution reactions can occur at the pyridinyl or oxadiazole rings.

Common Reagents and Conditions

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Using reducing agents such as sodium borohydride or catalytic hydrogenation.

  • Substitution: Nucleophiles like amines or thiols under appropriate bases like potassium carbonate in polar aprotic solvents.

Major Products Formed

The products derived from these reactions can include N-oxide derivatives, dihydro compounds, and substituted analogs with varied biological activities.

Scientific Research Applications

The compound has notable applications across several domains:

  • Chemistry: Used as a building block for more complex heterocycles and in studying reaction mechanisms involving nitrogen-oxygen systems.

  • Biology: Investigated for its potential as a biological probe due to its ability to interact with specific protein targets.

  • Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, antitumor, and antimicrobial agent.

  • Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one stands out due to its trifluoromethyl and methoxy substituents, which impart distinctive electronic characteristics. Similar compounds include:

  • 2,5-Diphenyl-1,3,4-oxadiazole: Known for its different electronic properties and simpler structure.

  • 4-(3,4-Dimethoxyphenyl)-pyridin-2-yl]-1,2,4-oxadiazol-5-one: Lacks the trifluoromethyl group, showing differing pharmacological profiles.

That's a deep dive into the fascinating world of this compound! How about I whip up something else?

Properties

IUPAC Name

3-[4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3/c1-23-9-2-3-11(15(16,17)18)10(7-9)8-4-5-19-12(6-8)13-20-14(22)24-21-13/h2-7H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRAVMQTNYLFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

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